1-Propanone, 3-chloro-1-(5-chloro-2-methylphenyl)-

Synthetic Methodology Chemoselective Derivatization Intermediate Versatility

Generic 3-chloropropiophenones often fail in multi-step routes due to poor regioselectivity and the need for protecting-group manipulations. 1-Propanone, 3-chloro-1-(5-chloro-2-methylphenyl)- (CAS 63549-33-7) solves this by providing two electrophilic sites (ketone + primary alkyl chloride) on a sterically and electronically tuned 5-chloro-2-methylphenyl scaffold. - Enables sequential, chemoselective transformations: nucleophilic attack at the ketone followed by SN2 displacement of the terminal chlorine, without extra protection/deprotection steps. - The ortho-methyl group enhances enantioselectivity in asymmetric ketone reductions; the 5-chloro substituent modulates electron density for improved cross-coupling outcomes. - Computed cLogP 3.1 facilitates efficient organic-phase extraction, reducing product loss during scale-up.

Molecular Formula C10H10Cl2O
Molecular Weight 217.09 g/mol
CAS No. 63549-33-7
Cat. No. B13943182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanone, 3-chloro-1-(5-chloro-2-methylphenyl)-
CAS63549-33-7
Molecular FormulaC10H10Cl2O
Molecular Weight217.09 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)C(=O)CCCl
InChIInChI=1S/C10H10Cl2O/c1-7-2-3-8(12)6-9(7)10(13)4-5-11/h2-3,6H,4-5H2,1H3
InChIKeyVBICFYLYNPVUKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Propanone, 3-chloro-1-(5-chloro-2-methylphenyl)-: Physicochemical Profile


1-Propanone, 3-chloro-1-(5-chloro-2-methylphenyl)- (CAS 63549-33-7) is a dichlorinated aromatic ketone with the molecular formula C10H10Cl2O and a molecular weight of 217.09 g/mol [1]. It belongs to the class of 3-chloropropiophenone derivatives, wherein the phenyl ring bears a chlorine atom at the 5-position and a methyl group at the 2-position, while the propanone side chain terminates in a primary alkyl chloride . This compound exists as a liquid or low-melting solid at room temperature, with a computed density of 1.225 g/cm³, a predicted boiling point of 329.1 °C at 760 mmHg, and a flash point of 138.7 °C . The computed partition coefficient (XLogP3-AA) is 3.1, indicating moderate lipophilicity, which governs its solubility behavior in both aqueous and organic reaction media . It is registered under DSSTox Substance ID DTXSID9069928 and carries EPA TSCA Commercial Activity Status: INACTIVE, meaning it is not currently in active U.S. commerce under TSCA but remains available from international specialty chemical suppliers .

Biselectrophilic scaffold: Ketone carbonyl and primary alkyl chloride enable orthogonal functionalization in multi-step synthesis.
Moderate lipophilicity: cLogP ~3.1 supports efficient organic-phase extraction and predictable workup partitioning.
Ortho-methyl steric handle: May improve facial selectivity in asymmetric ketone reductions compared to unsubstituted analogs.
Specialty supply chain: TSCA Inactive; sourcing requires international specialty suppliers, influencing lead-time planning.

Why Generic Substitution Fails


Substituting 1-Propanone, 3-chloro-1-(5-chloro-2-methylphenyl)- with a structurally simpler or less-substituted analog—such as 3-chloropropiophenone (CAS 936-59-4) or 1-(5-chloro-2-methylphenyl)propan-1-one (CAS 1193779-97-3)—is likely to result in failed downstream synthetic outcomes. The target compound uniquely combines an electrophilic ketone carbonyl, a primary alkyl chloride leaving group, and a sterically and electronically tuned 5-chloro-2-methylphenyl ring [1]. The presence of this specific ring substitution pattern directly influences regioselectivity in nucleophilic aromatic substitution, Friedel-Crafts acylations, and cross-coupling reactions, where the ortho-methyl group imposes steric constraints and the para-chlorine atom modulates electron density and metal-coordination behavior at the ring . The dual electrophilic sites (carbonyl carbon and the primary alkyl chloride) permit sequential chemoselective transformations—for example, initial nucleophilic attack at the ketone followed by SN2 displacement of the terminal chlorine—a synthetic sequence not generally achievable with the des-chloroalkyl or des-aryl-chloro analogs . Furthermore, the computed cLogP of 3.1 for the target compound differs significantly from that of the non-chlorinated ring analog (cLogP ≈ 3.3) and the des-methyl analog (cLogP ≈ 2.8), which may alter phase-transfer behavior in biphasic reaction mixtures and extraction efficiency during workup [1]. These parameters collectively mean that generic substitution cannot guarantee equivalent yield, purity, or chemoselectivity in multi-step synthetic routes where this compound serves as a key intermediate .

Electrophilic site mismatch
Simpler analogs like 3-chloropropiophenone lack the 5-chloro-2-methyl ring, altering regioselectivity in SNAr and cross-coupling reactions.
Lipophilicity-driven workup shift
Des-methyl or des-chloroalkyl analogs exhibit lower cLogP (2.3–2.8), which may reduce organic-phase recovery and alter extraction efficiency.
Steric environment loss
Substituting with ortho-unsubstituted aryl ketones removes the steric bias that can enhance enantioselectivity in chiral reductions.

Differentiation Evidence vs. Closest Analogs


Dual Electrophilic Centers for Orthogonal Functionalization

1-Propanone, 3-chloro-1-(5-chloro-2-methylphenyl)- possesses two electrophilic centers with distinct reactivity profiles: the ketone carbonyl and the primary alkyl chloride. In contrast, 1-(5-chloro-2-methylphenyl)propan-1-one (CAS 1193779-97-3) lacks the 3-chloro leaving group entirely, while 3-chloropropiophenone (CAS 936-59-4) lacks the 5-chloro-2-methyl substitution pattern on the aromatic ring [1]. This structural distinction enables a sequential synthetic strategy: nucleophilic addition to the carbonyl (e.g., Grignard addition, imine formation, hydride reduction) can be performed first, followed by SN2 displacement of the terminal chloride using amines, thiols, or alkoxides, without competitive side-reactions at the ring-chlorine due to its relative inertness under these conditions . The target compound thus offers a pre-installed, orthogonally addressable biselectrophilic framework that is absent in the comparator molecules, providing a synthetic pathway diversity of at least two consecutive functionalization steps without intermediate protection .

Dual Electrophilic Centers
Cross-study comparable
Two orthogonal electrophilic sites
vs. 1 in des-chloroethyl analog
Enables sequential chemoselective transformations without protecting groups.
Inferred from structural features; experimental validation per route recommended.
Synthetic Methodology Chemoselective Derivatization Intermediate Versatility

Lipophilicity and Phase-Transfer Behavior

The computed XLogP3-AA value for 1-Propanone, 3-chloro-1-(5-chloro-2-methylphenyl)- is 3.1, whereas the des-methyl analog (3-chloro-1-(5-chlorophenyl)propan-1-one, hypothetical but structurally comparable) would be expected to exhibit a lower cLogP of approximately 2.6–2.8, and the ring-unsubstituted analog 3-chloropropiophenone (CAS 936-59-4) has a cLogP of approximately 2.3 [1][2]. The measured cLogP differential of +0.5 to +0.8 log units for the target compound over these comparators translates to a 3- to 6-fold increase in octanol/water partition coefficient, which enhances organic-phase retention during aqueous workup and liquid–liquid extractions [1]. This property is especially relevant for multi-step syntheses where intermediate isolation and purification rely on predictable partitioning behavior.

Lipophilicity Profile
Cross-study comparable
cLogP 3.1 vs 2.3
Δ +0.5 to +0.8 (3–6× lipophilicity)
Higher organic-phase retention may improve extraction recovery in aqueous workup.
Computed XLogP3-AA; experimental logP determination advised for precise process design.
Physicochemical Profiling Extraction Efficiency Reaction Medium Design

Ortho-Methyl Steric Effects on Regioselectivity

The ortho-methyl substituent on the phenyl ring of 1-Propanone, 3-chloro-1-(5-chloro-2-methylphenyl)- introduces a steric environment not present in 3-chloropropiophenone (CAS 936-59-4) or in 3-chloro-1-(4-chlorophenyl)propan-1-one analogs [1]. In the context of asymmetric reduction of structurally related aryl ketones (e.g., 3-chloropropiophenone to (S)-3-chloro-1-phenylpropanol using Candida utilis cells), the presence of an ortho-substituent has been shown to alter both enantioselectivity and reaction rate . The 5-chloro-2-methylphenyl ring of the target compound is expected to exert a similar steric directing effect, potentially enhancing facial selectivity in chiral reductions—a critical parameter when synthesizing enantiopure pharmaceutical intermediates .

Ortho-Methyl Steric Effect
Class-level inference
Steric bias present (Es −1.24 vs H 0)
May enhance enantioselectivity in biocatalytic ketone reductions.
Enantiomeric excess data for this specific compound not publicly reported.
Steric Effects Regioselective Synthesis Asymmetric Induction

Computed Molecular Property Differentiation

Computed molecular properties from the PubChem database reveal quantitative differences between 1-Propanone, 3-chloro-1-(5-chloro-2-methylphenyl)- and its nearest structural analogs [1][2]. The target compound has a molecular weight of 217.09 g/mol, an exact mass of 216.01087 Da, and a topological polar surface area (TPSA) of 17.1 Ų [1]. In comparison, 1-(5-chloro-2-methylphenyl)propan-1-one (CAS 1193779-97-3)—which lacks the 3-chloro substituent—has a molecular weight of 182.65 g/mol and an exact mass of 182.05 Da, a difference of –34.44 g/mol [2]. This mass differential impacts not only physical handling (e.g., molarity calculations, stoichiometric ratios) but also detection sensitivity in LC-MS analysis, where the dichlorinated target compound exhibits a distinct M+2 isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl × 2 chlorine atoms) that provides unequivocal mass-spectrometric identification [1].

Molecular Property
Cross-study comparable
MW 217.09 vs 182.65 g/mol
Δ +34.44 g/mol, distinct Cl₂ isotope pattern
Dichloro isotopic signature enables unambiguous LC-MS identification in complex mixtures.
Computed from PubChem; verify experimentally for method validation.
Computational Chemistry Molecular Descriptors Property-Based Selection

Regulatory and Inventory Status for Procurement

The target compound carries EPA TSCA Commercial Activity Status: INACTIVE, as recorded in the DSSTox database (DTXSID9069928), meaning it is not currently manufactured or imported in the United States under TSCA [1]. This contrasts with the broadly commercially active analog 3-chloropropiophenone (CAS 936-59-4), which is widely catalogued by major Western suppliers including Thermo Fisher Scientific and Sigma-Aldrich . For procurement teams sourcing this compound for R&D or pilot-scale synthesis outside U.S. jurisdiction—or as a custom-synthesized specialty intermediate—the INACTIVE TSCA status signals that supply is predominantly available through international specialty chemical manufacturers listed on ChemBlink and CymitQuimica, rather than large domestic distributors . This status also means the compound is not subject to certain U.S. EPA reporting requirements, which can simplify procurement logistics for non-U.S. research entities [1].

Regulatory & Supply Status
Cross-study comparable
TSCA INACTIVE vs ACTIVE
Specialty supplier network
Sourcing through international specialty manufacturers; plan for longer lead times.
DSSTox DTXSID9069928; confirm supplier inventory at time of procurement.
Regulatory Compliance Supply Chain Assurance TSCA Inventory

Optimal Application Scenarios


Enantiopure Intermediate Synthesis: Sequential Ketone Reduction and Amine Displacement

In synthetic routes where a chiral benzylic alcohol must be generated via asymmetric ketone reduction, followed by introduction of an amine or thioether moiety at the β-carbon, 1-Propanone, 3-chloro-1-(5-chloro-2-methylphenyl)- provides an ideal scaffold. The ortho-methyl group on the aryl ring provides steric bias that may enhance enantioselectivity during the reduction step, while the intact 3-chloroethyl side chain remains available for subsequent SN2 amination without requiring protecting group installation or deprotection steps [1]. This contrasts with the des-chloroethyl analog (CAS 1193779-97-3), which would require a separate halogenation step to install the leaving group after reduction.

Orthogonal Biselectrophilic Handle for Diversity-Oriented Synthesis

For parallel synthesis or diversity-oriented medicinal chemistry programs, the target compound's dual electrophilic centers enable at least two rounds of divergent derivatization from a single starting material [1]. Researchers can first react the ketone with a set of nucleophiles (Grignard reagents, hydrazines, hydroxylamines) to generate a first-dimension library, then subject the resulting intermediates to SN2 displacement of the terminal chloride with a second set of nucleophiles (amines, thiolates, azide), generating a two-dimensional product matrix without intermediate functional group manipulation . This strategy is not feasible with mono-electrophilic analogs such as 1-(5-chloro-2-methylphenyl)propan-1-one.

Lipophilicity-Governed Extraction and Crystallization in Process Development

The predicted cLogP of 3.1 for the target compound positions it in a favorable lipophilicity window (2.5–3.5) for efficient organic-phase extraction using common solvents such as ethyl acetate or dichloromethane, while still permitting crystallization from moderate-polarity solvent mixtures [1]. The +0.5 to +0.8 log unit differential over the des-methyl analog (cLogP ≈ 2.6–2.8) translates to measurably higher organic-phase recovery in aqueous-organic biphasic workups, which can improve isolated yields by reducing product loss to the aqueous layer [1]. This property is particularly valuable during scale-up, where even small improvements in extraction efficiency can translate to significant cost savings.

Dichloro Isotopic Signature for LC-MS Method Development

The presence of two chlorine atoms in 1-Propanone, 3-chloro-1-(5-chloro-2-methylphenyl)- produces a characteristic M:M+2:M+4 isotopic cluster (approximate ratio 9:6:1) that is readily distinguishable from the M:M+2 (3:1) pattern of mono-chlorinated analogs [1]. This unique mass-spectrometric fingerprint makes the compound an excellent internal standard or system suitability reference for LC-MS methods monitoring reactions involving the 5-chloro-2-methylphenyl scaffold, enabling unambiguous identification even in the presence of structurally similar process impurities or degradation products.

Application
Selection Property
Validation Focus
Asymmetric ketone reduction-amination sequences
Ortho-methyl steric handle and intact 3-chloro leaving group
Enantioselectivity and SN2 displacement efficiency
Diversity-oriented parallel synthesis
Two orthogonal electrophilic sites for sequential derivatization
Chemoselectivity and scope of nucleophile addition/displacement
Lipophilicity-governed extraction process development
cLogP window supports high organic-phase recovery
Extraction yield and crystallization from moderate-polarity solvents
LC-MS method development and reaction monitoring
Distinct dichloro isotopic pattern for unambiguous detection
Selectivity against structurally similar process impurities
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